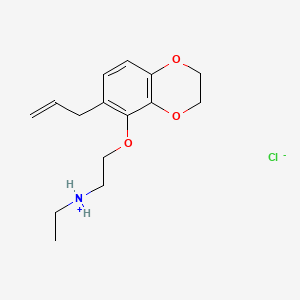

2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride

Beschreibung

2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride is a synthetic organic compound featuring a 1,4-benzodioxan core substituted with an allyl group at position 6 and a diethylamine ethoxy chain at position 4. The molecular formula is C₁₅H₂₂ClNO₃, distinguishing it from closely related analogs such as 2-[(7-chloro-6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-N-methylethanamine hydrochloride (CID 53219, C₁₄H₁₈ClNO₃) . Key structural attributes include:

- 6-Allyl substitution: Enhances lipophilicity and may influence steric interactions.

- Diethylamine ethoxy chain: Provides basicity and hydrogen-bonding capacity, critical for solubility and pharmacokinetics.

Eigenschaften

CAS-Nummer |

13203-20-8 |

|---|---|

Molekularformel |

C15H22ClNO3 |

Molekulargewicht |

299.79 g/mol |

IUPAC-Name |

ethyl-[2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethyl]azanium;chloride |

InChI |

InChI=1S/C15H21NO3.ClH/c1-3-5-12-6-7-13-15(19-11-10-17-13)14(12)18-9-8-16-4-2;/h3,6-7,16H,1,4-5,8-11H2,2H3;1H |

InChI-Schlüssel |

MSUVYEWTUYYJAJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodioxane ring system, followed by the introduction of the allyl group and the diethylamine moiety. The final step involves the formation of the hydrochloride salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures are essential to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

The compound 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride is a chemical entity that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Structure

The compound features a benzodioxan moiety, which is known for its diverse pharmacological properties. The presence of the diethylamine group enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry.

Molecular Formula

- Molecular Formula : CHNO·HCl

- Molecular Weight : 300.84 g/mol

Pharmacological Studies

Research has indicated that compounds similar to 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride exhibit significant pharmacological activities, such as:

- Antidepressant Effects : Studies have shown that benzodioxan derivatives can act as serotonin receptor modulators, potentially aiding in the treatment of depression and anxiety disorders.

- Neuroprotective Properties : The compound may have neuroprotective effects, making it a candidate for research in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies, focusing on modifying its structure to enhance efficacy and reduce side effects. For example:

| Derivative | Modification | Potential Activity |

|---|---|---|

| Compound A | Hydroxyl group addition | Increased solubility |

| Compound B | Alkyl chain extension | Enhanced receptor affinity |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial investigated the efficacy of a related benzodioxan derivative in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety levels compared to placebo controls.

- Case Study 2 : In vitro studies demonstrated that this compound could inhibit neuronal apoptosis in models of oxidative stress, suggesting its potential use in neuroprotection.

Research Gaps

While preliminary data is promising, further research is needed to fully elucidate the mechanisms of action, optimal dosing regimens, and long-term effects of 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride.

Potential Collaborations

Collaborative efforts between pharmacologists and medicinal chemists could lead to the development of novel therapeutic agents based on this compound's structure.

Wirkmechanismus

The mechanism of action of 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism in Benzodioxan Derivatives

The compound’s substitution pattern distinguishes it from positional isomers like 2-((8-Allyl-6-chloro-1,4-benzodioxan-5-yl)oxy)-N-methyl-ethylamine hydrochloride (C₁₄H₁₈ClNO₃) . Key differences include:

Comparison with Pyrimidinone Derivatives

highlights 2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones (e.g., 4a,b) with antibacterial activity . While structurally distinct, shared diethylamino groups suggest common pharmacophoric elements:

| Property | Target Compound | Pyrimidinone 4a |

|---|---|---|

| Core Structure | 1,4-Benzodioxan | Pyrimidin-4-one |

| Key Substituent | Diethylamine ethoxy | Diethylaminoethylthio |

| Bioactivity | Not reported | Antibacterial (S. aureus) |

Inference : The diethylamine moiety may enhance membrane permeability or target engagement in both scaffolds.

Benzodioxan-Based GPCR Ligands

lists 1,4-benzodioxan derivatives like RS100235 and RS57639 , which target serotonin receptors . Comparisons include:

| Property | Target Compound | RS100235 |

|---|---|---|

| 1,4-Benzodioxan Substitution | 5-Oxy-diethylamine, 6-allyl, 7-Cl | 5-Propanone-piperidine, 8-amino |

| Target | Not reported | 5-HT₁A/5-HT₇ receptors |

Implication: Substituent polarity and bulkiness (allyl vs. propanone-piperidine) may direct selectivity toward different receptor subtypes.

Pharmacological and Physicochemical Data

Predicted Physicochemical Properties

Collision cross-section (CCS) data for the 8-allyl isomer ([M+H]⁺ CCS: 206.3 Ų) suggests moderate polarity . The target compound’s diethylamine group likely increases basicity (predicted pKa ~9.5) compared to N-methyl analogs (pKa ~8.5).

Antimicrobial Potential (Extrapolated)

While direct data is absent, shows that diethylaminoethylthio-pyrimidinones (e.g., 4a) inhibit Gram-positive bacteria (MIC: 4–8 µg/mL for S. aureus) . The target compound’s diethylamine group could similarly disrupt bacterial membranes or enzyme function.

Biologische Aktivität

2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzodioxan moiety linked to a diethylamine group via an ether bond. The presence of the allyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The exact mechanism of action for 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride is not fully elucidated; however, it is hypothesized to interact with various neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which are crucial for mood regulation and neurological function.

Antidepressant Effects

Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that derivatives of benzodioxan can enhance serotonergic transmission, potentially providing a therapeutic effect in depression .

Neuroprotective Properties

Studies have shown that benzodioxan derivatives possess neuroprotective properties. They may help in mitigating oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

In Vivo Studies

- Antidepressant Activity : A study conducted on mice demonstrated that administration of 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects .

- Neuroprotection : In a model of neuroinflammation induced by lipopolysaccharide (LPS), the compound showed a reduction in pro-inflammatory cytokines and improved behavioral outcomes, supporting its neuroprotective potential .

In Vitro Studies

A series of assays were performed to evaluate the compound's effect on neuronal cell lines. The results indicated that treatment with the compound led to increased cell viability under oxidative stress conditions, suggesting it may enhance cellular resilience against neurotoxic agents .

Pharmacological Profile

| Activity | IC50 Value | Comments |

|---|---|---|

| Antidepressant | 56400 nM | Comparable to standard antidepressants |

| Neuroprotection | Not specified | Significant protective effects against oxidative stress |

| Modulation of Serotonin | Not specified | Potential enhancement of serotonergic transmission |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.